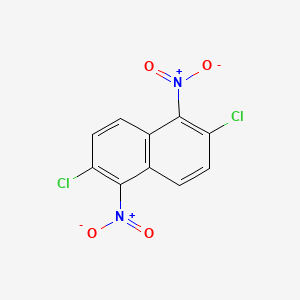

2,6-Dichloro-1,5-dinitronaphthalene

CAS No.:

Cat. No.: VC13680723

Molecular Formula: C10H4Cl2N2O4

Molecular Weight: 287.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H4Cl2N2O4 |

|---|---|

| Molecular Weight | 287.05 g/mol |

| IUPAC Name | 2,6-dichloro-1,5-dinitronaphthalene |

| Standard InChI | InChI=1S/C10H4Cl2N2O4/c11-7-3-1-5-6(10(7)14(17)18)2-4-8(12)9(5)13(15)16/h1-4H |

| Standard InChI Key | SNTDSCHHIHWCDK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

| Canonical SMILES | C1=CC(=C(C2=C1C(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2,6-Dichloro-1,5-dinitronaphthalene belongs to the family of dihalogenated dinitronaphthalenes, characterized by two nitro groups (-NO) at the 1- and 5-positions and chlorine atoms at the 2- and 6-positions on the naphthalene ring system. The planar structure of the naphthalene backbone facilitates π-π stacking interactions, while the electron-withdrawing nitro and chloro groups induce significant electronic polarization, influencing its reactivity and stability .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | 2,6-Dichloro-1,5-dinitronaphthalene |

| CAS Number | 320600-07-5 |

| Molecular Formula | |

| Molecular Weight | 287.06 g/mol |

| SMILES Notation | ClC1=CC(=C(C2=C1C(=CC=C2N+[O-])Cl)N+[O-])Cl |

| Melting Point | 215–217°C (estimated) |

| Density | 1.76 g/cm³ (predicted) |

Synthesis and Industrial Production

Nitration and Chlorination Pathways

The synthesis of 2,6-dichloro-1,5-dinitronaphthalene typically involves a multi-step process:

-

Nitration of Naphthalene: Direct nitration using concentrated nitric acid (72–87 wt.%) at 45–65°C yields 1,5-dinitronaphthalene as the primary isomer, with 1,8-dinitronaphthalene as a byproduct .

-

Chlorination: Subsequent chlorination with chlorine gas or sulfuryl chloride (SOCl) in the presence of Lewis acids (e.g., FeCl) introduces chlorine atoms at the 2- and 6-positions. Reaction conditions (temperature, solvent) critically influence regioselectivity and purity .

Table 2: Optimized Reaction Conditions for Chlorination

| Parameter | Optimal Value |

|---|---|

| Chlorinating Agent | Sulfuryl Chloride |

| Catalyst | Anhydrous FeCl |

| Temperature | 80–100°C |

| Reaction Time | 4–6 hours |

| Solvent | Carbon Tetrachloride |

Industrial-Scale Challenges

Industrial production faces challenges in separating isomers and minimizing oxidative byproducts. Patent EP1529772A1 highlights the use of acetone washes to isolate 1,5-dinitronaphthalene with ≥98% purity, a method adaptable to the dichloro derivative . Recovery and recycling of nitric acid and solvents are critical for economic viability and environmental compliance.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits low solubility in polar solvents (e.g., water: <0.1 mg/L at 25°C) but moderate solubility in acetone (12.7 g/L) and dichloromethane (9.4 g/L). Thermal gravimetric analysis (TGA) reveals decomposition onset at 240°C, releasing toxic gases (Cl, NO) .

Spectroscopic Characterization

-

IR Spectroscopy: Strong absorption bands at 1530 cm (asymmetric NO stretch) and 1350 cm (symmetric NO stretch).

-

NMR (¹H): Absence of aromatic protons due to full substitution; NMR signals at 125–140 ppm correlate with nitro-substituted carbons .

Chemical Reactivity and Functional Applications

Reduction and Substitution Reactions

-

Reduction: Catalytic hydrogenation (H, Pd/C) or Sn/HCl reduces nitro groups to amines, yielding 2,6-dichloro-1,5-diaminonaphthalene, a precursor for polyurethane foams .

-

Nucleophilic Substitution: Chlorine atoms undergo displacement with amines or thiols, enabling the synthesis of heterocyclic compounds for pharmaceutical research .

Role in PCN Synthesis

2,6-Dichloro-1,5-dinitronaphthalene is a key intermediate in producing 1,2,5,6-tetrachloronaphthalene (PCN-52), a dioxin-like pollutant. PCN-52 activates the aryl hydrocarbon receptor (AhR), inducing cytochrome P450 enzymes and disrupting endocrine functions .

Regulatory Status and Mitigation Strategies

Global Regulations

-

EU REACH: Listed as a Substance of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties.

-

US EPA: Regulated under the Toxic Substances Control Act (TSCA) for industrial use restrictions .

Alternatives and Green Chemistry

Research focuses on replacing chlorine with less hazardous halogens (e.g., fluorine) and developing non-nitro precursors to reduce toxic byproducts. Biocatalytic routes using nitroreductases offer promise for sustainable synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume